molecular formula C6H13NO2S B1202713 S-(2-carboxypropyl)-Cysteamine CAS No. 80186-81-8

S-(2-carboxypropyl)-Cysteamine

Cat. No.: B1202713
CAS No.: 80186-81-8
M. Wt: 163.24 g/mol
InChI Key: UFRVABODKAYFCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(2-carboxypropyl)-Cysteamine (CAS: 80186-81-8) is an organic compound with the molecular formula C 6 H 13 NO 2 S and a molecular weight of 163.24 g/mol . Its systematic IUPAC name is 3-[(2-aminoethyl)sulfanyl]-2-methylpropanoic acid . This solid compound is a sulfur-containing derivative of amino acids, specifically belonging to the class of cysteamine analogs . Properties & Specifications • Molecular Formula: C 6 H 13 NO 2 S • Molecular Weight: 163.24 g/mol • CAS Number: 80186-81-8 • IUPAC Name: 3-[(2-aminoethyl)sulfanyl]-2-methylpropanoic acid • SMILES: CC(CSCCN)C(=O)O • InChI Key: UFRVABODKAYFCB-UHFFFAOYSA-N Research Applications and Value this compound has emerged as a critical biomarker in the study of inborn errors of metabolism. It is particularly valuable for the diagnosis and study of Short-Chain Enoyl-CoA Hydratase (ECHS1) deficiency, a rare mitochondrial disorder that presents with Leigh syndrome or exercise-induced dystonia . ECHS1 is an enzyme involved in the metabolism of amino acids, including valine, and fatty acids . A defect in this enzyme leads to the accumulation of toxic intermediate metabolites, such as methacrylyl-CoA from the valine degradation pathway . This compound is formed when accumulated methacrylyl-CoA conjugates with cysteamine, a reaction that is part of a suspected detoxification pathway . Research using liquid chromatography with tandem mass spectrometry (LC-MS/MS) has demonstrated that elevated levels of this compound, along with related cysteine conjugates, in urine and plasma, can effectively distinguish patients with ECHS1 deficiency from healthy controls . This makes it a vital tool for the early diagnosis and for evaluating the efficacy of dietary interventions, such as valine restriction . Handling and Usage This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

3-(2-aminoethylsulfanyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-5(6(8)9)4-10-3-2-7/h5H,2-4,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRVABODKAYFCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20868563
Record name 3-[(2-Aminoethyl)sulfanyl]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20868563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name S-(2-carboxypropyl)-Cysteamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002169
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

80186-81-8
Record name 3-[(2-Aminoethyl)thio]-2-methylpropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80186-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-(2-Carboxypropyl)cysteamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080186818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(2-carboxypropyl)-Cysteamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002169
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Laboratory-Scale Synthesis

In laboratory settings, the reaction is typically conducted in aqueous or polar aprotic solvents (e.g., dimethylformamide) at temperatures ranging from 50–70°C. The basicity of the medium is maintained using sodium hydroxide or potassium carbonate to deprotonate the thiol group, enhancing its nucleophilicity. For instance, a molar ratio of 1:1.2 (cysteamine hydrochloride to 2-bromo-propionic acid) achieves optimal conversion rates, with yields exceeding 75% after 6–8 hours of reflux. Post-reaction purification involves acidification to precipitate the product, followed by recrystallization from ethanol-water mixtures.

Alternative Pathways

Recent advancements explore the use of Michael addition reactions, where cysteamine reacts with α,β-unsaturated carboxylic acids like acrylic acid. This method, though less common, avoids halogenated reagents and aligns with green chemistry principles. For example, reacting cysteamine with trans-2-pentenoic acid in the presence of triethylamine yields S-(2-carboxypropyl)-Cysteine, which can be decarboxylated to the target compound. However, this route requires stringent control over reaction pH and temperature to prevent side reactions such as oxidation or polymerization.

Industrial Production Methods

Industrial-scale synthesis prioritizes cost efficiency, scalability, and minimal waste generation. A patented method involves continuous flow reactors to enhance reaction uniformity and reduce processing times.

Hydrolysis and Cyclization

A prominent industrial process begins with ethanolamine, which undergoes esterification with sulfuric acid to form 2-aminoethyl sulfate. Subsequent cyclization with carbon disulfide in the presence of sodium hydroxide produces 2-mercaptothiazoline, a key intermediate. Hydrolysis of this compound under acidic conditions (31% hydrochloric acid at 110–120°C) generates cysteamine hydrochloride, which is further functionalized with a carboxypropyl group.

Critical Parameters:

  • Temperature Control : Maintaining 110–120°C during hydrolysis prevents decomposition of intermediates.

  • Acid Concentration : Hydrochloric acid at 16.7–31% ensures complete protonation of amine groups, facilitating nucleophilic attack.

  • Reaction Time : Extended reflux periods (15 days) are necessary to achieve >90% conversion of 2-mercaptothiazoline.

Crystallization and Purification

Post-synthesis purification is achieved through controlled crystallization. A supersaturated solution of cysteamine hydrochloride in hydrochloric acid is cooled slowly (0.5–1.0°C per hour) to 10–15°C, inducing crystal growth. Seed crystals (0.5–1.0% by weight) are added to enhance yield and particle size uniformity. The resulting crystals are washed with cold ethanol to remove residual acids, yielding this compound with >98% purity.

Reaction Optimization and Catalysis

Catalyst Systems

The choice of catalyst significantly impacts reaction efficiency. Heterogeneous catalysts like silica-alumina composites improve substrate adsorption, reducing side reactions in industrial setups. For example, silica adsorbents (120 mesh) increase the surface area available for cysteamine hydrochloride and aminobutyric acid interactions, boosting yields by 12–15%.

Solvent Effects

Solvent polarity directly influences reaction kinetics. Polar solvents (e.g., water, methanol) stabilize transition states in nucleophilic substitutions, whereas non-polar solvents (e.g., toluene) are avoided due to poor solubility of ionic intermediates. Mixed solvent systems (e.g., ethanol-water) balance reactivity and purification ease, particularly in crystallization steps.

Comparative Analysis of Preparation Methods

The table below summarizes key synthetic approaches, their conditions, and outcomes:

Method Reagents Conditions Yield Purity Source
Nucleophilic SubstitutionCysteamine, 2-Bromo-propionic acid60°C, NaOH, 8h75%95%
Michael AdditionCysteamine, Acrylic acidpH 8.5, 40°C, 24h62%88%
Industrial Hydrolysis2-Mercaptothiazoline, HCl120°C, 15 days90%98%

Scientific Research Applications

Chemical Properties and Mechanism of Action

S-(2-carboxypropyl)-Cysteamine is characterized by a carboxypropyl group attached to the sulfur atom of cysteamine. This structural feature allows it to engage in diverse chemical reactions, such as oxidation, reduction, and substitution. The compound's mechanism of action involves interactions with molecular targets in biological systems, modulating enzyme activities and influencing metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, thereby protecting cellular components from oxidative damage. In vitro studies show that it can inhibit oxidative DNA degradation by hydroxyl free radicals, comparable to established antioxidants like glutathione and N-acetylcysteine .
  • Cytotoxicity Modulation : It modulates cytotoxic effects in renal tubular epithelial cells by activating the Nrf2 pathway, crucial for cellular defense against oxidative stress. Additionally, it enhances the cytotoxic effects of certain heavy metals while providing protection against others, such as cisplatin .
  • Inhibition of Cystathionine γ-Lyase : At sub-millimolar concentrations, this compound inhibits cystathionine γ-lyase, an enzyme involved in hydrogen sulfide synthesis, which has implications for cardiovascular health .

Diagnostic Biomarker for ECHS1 Deficiency

A significant application of this compound is its role as a biomarker in diagnosing ECHS1 deficiency. In a study involving patients with this metabolic disorder, elevated levels of this compound were detected in urine samples. This finding supports the use of urinary metabolite analysis for early diagnosis of metabolic disorders related to cysteine metabolism .

Case Study Overview

  • Patient Analysis : Two patients with ECHS1 deficiency presented with developmental regression and abnormal MRI signals. Urinary analysis revealed significantly increased levels of this compound alongside other metabolites. Treatment included dietary modifications and N-acetylcysteine supplementation .
  • Metabolite Correlation : A study analyzing six cases of ECHS1 deficiency reported the accumulation of this compound among other cysteine conjugates. This correlation emphasizes its potential utility in monitoring disease severity and therapeutic response .

Comparative Analysis of Biological Activities

The following table summarizes key findings related to the biological activities of this compound compared to other cysteine derivatives:

CompoundAntioxidant ActivityCytotoxicity ModulationClinical Relevance
This compoundHighYesECHS1 deficiency
S-Carboxymethyl-L-CysteineModerateYesChronic obstructive pulmonary disease treatment
N-AcetylcysteineHighYesAntioxidant therapy

Mechanism of Action

The mechanism of action of S-(2-carboxypropyl)-Cysteamine involves its interaction with various molecular targets in biological systems. The carboxypropyl group can participate in hydrogen bonding and electrostatic interactions, while the sulfur atom can form covalent bonds with other molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Metabolic Comparison

The table below compares SCPCM with structurally related metabolites involved in valine and isoleucine metabolism:

Compound Name Structure Metabolic Origin Associated Disorder Diagnostic Significance
S-(2-carboxypropyl)-cysteamine (SCPCM) Cysteamine + 2-carboxypropyl group (thioether bond) Methacrylyl-CoA (valine pathway) ECHS1 deficiency Elevated in urine
S-(2-carboxypropyl)-cysteine (SCPC) Cysteine + 2-carboxypropyl group (thioether bond) Methacrylyl-CoA ECHS1, HIBCH deficiencies Co-accumulates with SCPCM
S-(2-carboxyethyl)-cysteamine (SCECM) Cysteamine + 2-carboxyethyl group (thioether bond) Acryloyl-CoA (valine/isoleucine) ECHS1 deficiency Less specific to valine
N-acetyl-S-(2-carboxypropyl)-cysteine Acetylated SCPC Detoxification product ECHS1 deficiency Indicates glutathione conjugation

Key Differences :

  • SCPC vs. SCPCM : SCPC contains cysteine (with a carboxyl group), while SCPCM contains cysteamine (with an amine group). Both derive from methacrylyl-CoA but differ in conjugation partners .
  • SCPCM vs. SCECM : SCECM originates from acryloyl-CoA (shorter chain) and is less specific to valine catabolism .
Diagnostic Utility in Inborn Errors of Metabolism

The table below highlights metabolite patterns in ECHS1 versus HIBCH deficiencies:

Disorder Key Metabolites in Urine/Blood Genetic Defect Distinguishing Features
ECHS1 Deficiency SCPCM, SCPC, SCECM, 2-methyl-2,3-dihydroxybutyrate ECHS1 gene mutations Normal HIBCH enzyme activity; Leigh-like MRI
HIBCH Deficiency SCPC, 3-hydroxyisobutyryl-carnitine HIBCH gene mutations Elevated hydroxy-C4-carnitine; cardiomyopathy

Analytical Methods :

  • LC-MS/MS : Quantifies SCPCM, SCPC, and related metabolites with high sensitivity (detection limit ~0.1 μmol/L) .
  • Urease Method : Improves detection of SCPCM in urine compared to traditional organic acid extraction .
Clinical and Therapeutic Implications
  • Dietary Interventions : Valine-restricted diets reduce SCPCM and SCPC levels in ECHS1 deficiency, correlating with symptom improvement (e.g., reduced dystonia) .
  • N-acetylcysteine (NAC) : Enhances glutathione conjugation, aiding detoxification of methacrylyl-CoA derivatives .

Tables Referenced :

  • Table 1: Structural and metabolic comparison of SCPCM and related compounds.
  • Table 2: Diagnostic markers in ECHS1 vs. HIBCH deficiencies.

Biological Activity

S-(2-Carboxypropyl)-Cysteamine (SCPCM) is a sulfur-containing amino acid derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a carboxypropyl group attached to the sulfur atom of cysteamine, making it a subject of interest in various scientific fields, including biochemistry, pharmacology, and toxicology. Understanding its biological activity is crucial for exploring its therapeutic applications and mechanisms of action.

The biological activity of SCPCM is primarily linked to its interaction with various molecular targets within biological systems. It exhibits antioxidant properties and may influence sulfur metabolism, which is vital for numerous physiological processes. The compound's ability to scavenge free radicals suggests a protective role against oxidative stress, which is implicated in various diseases.

Biological Activities

Research indicates that SCPCM possesses several biological activities:

  • Antioxidant Activity : SCPCM has been shown to protect cellular components from oxidative damage. In vitro studies demonstrate that it can inhibit oxidative DNA degradation by hydroxyl free radicals, comparable to glutathione and N-acetylcysteine .
  • Cytotoxicity Modulation : SCPCM appears to modulate cytotoxic effects in renal tubular epithelial cells. It activates the Nrf2 pathway, which is crucial for cellular defense against oxidative stress . Furthermore, it has been observed to enhance the cytotoxic effects of certain heavy metals while protecting against others like cisplatin .
  • Inhibition of Cystathionine γ-Lyase : At sub-millimolar concentrations, SCPCM inhibits cystathionine γ-lyase, an enzyme involved in hydrogen sulfide synthesis. This inhibition may have implications for metabolic pathways related to cardiovascular health .

Case Studies and Clinical Observations

A study analyzing patients with ECHS1 deficiency reported the presence of SCPCM among other cysteine/cysteamine conjugates. The research highlighted the importance of urinary analysis for these metabolites in diagnosing metabolic disorders . This finding underscores the relevance of SCPCM in clinical settings and its potential as a biomarker for certain metabolic conditions.

Comparative Analysis of Biological Activities

The following table summarizes key findings related to the biological activities of SCPCM compared to other cysteine derivatives:

CompoundAntioxidant ActivityCytotoxicity ModulationClinical Relevance
This compoundHighYesECHS1 deficiency
S-Carboxymethyl-L-CysteineModerateYesCOPD treatment
N-AcetylcysteineHighYesAntioxidant therapy

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for detecting and quantifying S-(2-carboxypropyl)-cysteamine in biological samples?

  • Methodology :

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Use reversed-phase liquid chromatography (RPLC) coupled with tandem mass spectrometry (MS/MS) for high sensitivity. Fragmentation patterns help distinguish structural isomers like S-propyl-L-cysteine and 3-[(2-aminoethyl)sulfanyl]butanoic acid .
  • Validation : Confirm identity using synthetic standards (custom-synthesized due to commercial unavailability) and cross-validate with nuclear magnetic resonance (NMR) data (e.g., ¹H and ¹³C NMR) and high-resolution mass spectrometry (HRMS) .
    • Key Considerations : Optimize ionization parameters (e.g., electrospray ionization in positive mode) and column conditions to resolve co-eluting metabolites .

Q. How is this compound synthesized for research purposes?

  • Synthesis Protocol :

  • Custom Synthesis : Collaborate with specialized laboratories (e.g., academic groups or contract research organizations) for synthesis. For example, enantiomerically pure forms may require chiral separation techniques .
  • Quality Control : Characterize purity using HRMS, NMR, and optical rotation measurements for chiral compounds .
    • Safety : Follow strict protocols for handling sulfur-containing compounds, including PPE (gloves, masks) and waste disposal guidelines .

Advanced Research Questions

Q. What role does this compound play in mitochondrial disorders like ECHS1 and HIBCH deficiencies?

  • Mechanistic Insights :

  • Biomarker Utility : Elevated urinary levels correlate with defects in valine catabolism. It arises from aberrant metabolism of methacrylyl-CoA, a toxic intermediate in ECHS1 deficiency, and is excreted via glutathione conjugation .
  • Diagnostic Specificity : Distinguish from HIBCH deficiency by concurrent measurement of related metabolites (e.g., S-(2-carboxypropyl)cysteine and 2-methyl-2,3-dihydroxybutyrate) and genetic confirmation .
    • Therapeutic Implications : Explore N-acetylcysteine supplementation to enhance glutathione detoxification pathways, though clinical efficacy remains unproven .

Q. How can researchers resolve contradictions in metabolite identification for this compound?

  • Data Contradiction Analysis :

  • Isomer Discrimination : Use orthogonal techniques (e.g., ion mobility spectrometry or derivatization) to differentiate structurally similar metabolites like S-(2-carboxyethyl)cysteine .
  • Cross-Study Validation : Compare findings with published case reports and metabolic databases (e.g., Human Metabolome Database) to confirm consistency .
    • Case Study : In Leigh disease, conflicting metabolite profiles may arise from overlapping enzyme deficiencies (e.g., ECHS1 vs. HIBCH). Combine enzymatic assays (e.g., ECHS1 activity measurements) with genomic sequencing for clarity .

Q. What experimental models are suitable for studying the pathophysiological effects of this compound accumulation?

  • Model Systems :

  • In Vitro : Fibroblasts from patients with ECHS1 mutations to study metabolite flux and rescue experiments via wild-type gene transfection .
  • In Vivo : Rodent models with targeted ECHS1 knockouts to replicate valine catabolism defects and assess neurodevelopmental impacts .
    • Dietary Interventions : Test valine-restricted diets to reduce methacrylyl-CoA production, monitoring metabolite levels via longitudinal urine profiling .

Methodological Best Practices

Q. What protocols ensure reproducibility in this compound research?

  • Standardization :

  • Sample Preparation : Use urease treatment to improve detection sensitivity in urine samples, avoiding false negatives from organic acid interference .
  • Data Reporting : Adhere to ICMJE guidelines for chemical characterization (e.g., IUPAC naming, reagent purity, instrument parameters) .
    • Collaborative Frameworks : Share synthetic standards and protocols across labs to mitigate variability in custom synthesis .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling cysteamine derivatives in the lab?

  • PPE Requirements : Wear gloves, protective eyewear, and lab coats to prevent skin/eye contact. Use fume hoods for synthesis steps .
  • Waste Management : Segregate sulfur-containing waste and partner with certified disposal services to prevent environmental contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-(2-carboxypropyl)-Cysteamine
Reactant of Route 2
Reactant of Route 2
S-(2-carboxypropyl)-Cysteamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.